
Ethyl 2,4,5-trichloro-6-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4,5-trichloro-6-methylnicotinate is a chemical compound with the molecular formula C9H7Cl3NO2 It is a derivative of nicotinic acid, characterized by the presence of three chlorine atoms and a methyl group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,5-trichloro-6-methylnicotinate typically involves the chlorination of 6-methylnicotinic acid followed by esterification. The chlorination process can be carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the desired positions on the pyridine ring. The resulting trichlorinated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,4,5-trichloro-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Oxidation Reactions:
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under reflux conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a partially dechlorinated compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4,5-trichloro-6-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The exact mechanism of action of ethyl 2,4,5-trichloro-6-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of chlorine atoms and the ester functional group may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the detailed mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,4,5-trichloro-6-methylnicotinate can be compared with other chlorinated nicotinic acid derivatives, such as:
Ethyl 2,4-dichloro-6-methylnicotinate: This compound has two chlorine atoms instead of three, which may result in different chemical and biological properties.
Ethyl 2,5-dichloro-6-methylnicotinate: Similar to the above compound but with chlorine atoms at different positions on the pyridine ring.
Eigenschaften
Molekularformel |
C9H8Cl3NO2 |
|---|---|
Molekulargewicht |
268.5g/mol |
IUPAC-Name |
ethyl 2,4,5-trichloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-3-15-9(14)5-7(11)6(10)4(2)13-8(5)12/h3H2,1-2H3 |
InChI-Schlüssel |
WDTVTQTYPSCASZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)C)Cl)Cl |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




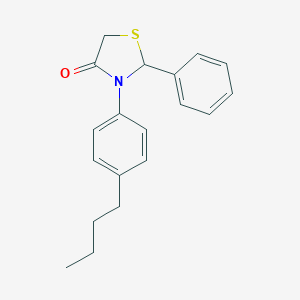


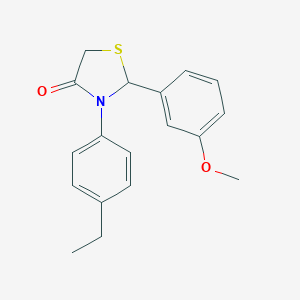

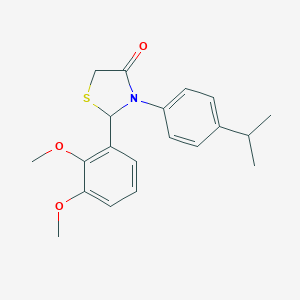


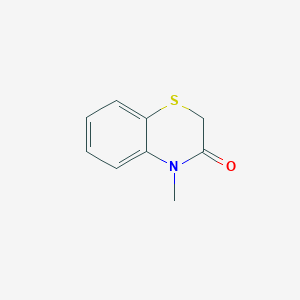
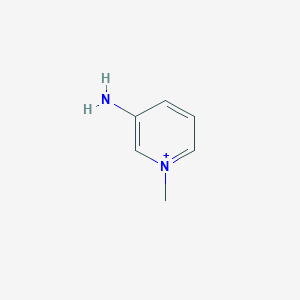

![Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate](/img/structure/B494240.png)
